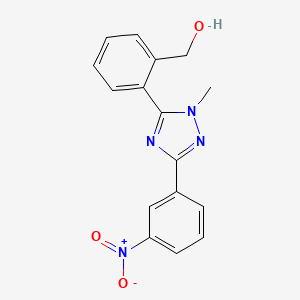
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO4P. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is a versatile reagent used in various chemical reactions due to its unique structure, which includes a bromine atom, a hydroxyl group, and a phosphonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-epoxypropane in the presence of a brominating agent such as hydrogen bromide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the secondary carbon of the propane moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction Reactions: The compound can be reduced to form diethyl (2-hydroxypropan-2-yl)phosphonate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of diethyl (1-azido-2-hydroxypropan-2-yl)phosphonate or diethyl (1-thio-2-hydroxypropan-2-yl)phosphonate.
Oxidation: Formation of diethyl (1-bromo-2-oxopropan-2-yl)phosphonate.
Reduction: Formation of diethyl (2-hydroxypropan-2-yl)phosphonate.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological phosphorylation processes.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and hydroxyl group provide reactive sites for substitution and oxidation reactions, respectively. The phosphonate ester moiety can participate in the formation of stable carbon-phosphorus bonds, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (1-chloro-2-hydroxypropan-2-yl)phosphonate
- Diethyl (1-bromo-2-oxopropan-2-yl)phosphonate
Uniqueness
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Eigenschaften
CAS-Nummer |
61631-18-3 |
|---|---|
Molekularformel |
C7H16BrO4P |
Molekulargewicht |
275.08 g/mol |
IUPAC-Name |
1-bromo-2-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H16BrO4P/c1-4-11-13(10,12-5-2)7(3,9)6-8/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZNQQTMOYINTAKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(CBr)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)



![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)


![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
